1H-Indazole-5-carbonitrile, 6-amino-1-methyl-
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Overview
Description
1H-Indazole-5-carbonitrile, 6-amino-1-methyl- is an organic compound belonging to the indazole family. . This compound, in particular, features a nitrile group at the 5-position, an amino group at the 6-position, and a methyl group at the 1-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-5-carbonitrile, 6-amino-1-methyl- can be achieved through various methods. One common approach involves the reaction of 5-aminoindazole-6-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride to produce methyl 5-amino-[1H] indazole-6-carboxylate . Another method includes the reaction of pyrrole with methylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-5-carbonitrile, 6-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-Indazole-5-carbonitrile, 6-amino-1-methyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the synthesis of catalysts, complexes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Indazole-5-carbonitrile, 6-amino-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-6-carboxylic acid, 5-amino-, methyl ester: Similar structure but with a carboxylic acid group instead of a nitrile group.
1H-Indazole-6-amine: Lacks the nitrile group and methyl group.
1H-Indole-3-carbaldehyde: Contains an indole ring instead of an indazole ring.
Uniqueness
1H-Indazole-5-carbonitrile, 6-amino-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-amino-1-methylindazole-5-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-13-9-3-8(11)6(4-10)2-7(9)5-12-13/h2-3,5H,11H2,1H3 |
InChI Key |
BUXNKDBTKZQLQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)C#N)N |
Origin of Product |
United States |
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